3-Ethyl-5,5-dimethyl-2-pyrrolidinone
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Overview
Description
3-ethyl-5,5-dimethylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams, which are cyclic amides, and are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 3-ethyl-5,5-dimethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the reaction of 3-ethyl-5,5-dimethyl-2-pyrrolidinone with appropriate reagents under controlled conditions can yield the desired compound . Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
3-ethyl-5,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-ethyl-5,5-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of fine chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 3-ethyl-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
3-ethyl-5,5-dimethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
5,5-dimethylpyrrolidin-2-one: Similar in structure but lacks the ethyl group at the 3-position.
3,3-diphenylpyrrolidin-2-one: Contains phenyl groups instead of ethyl and methyl groups.
Pyrrolidin-2-one: The parent compound without any substituents
The uniqueness of 3-ethyl-5,5-dimethylpyrrolidin-2-one lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-ethyl-5,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-4-6-5-8(2,3)9-7(6)10/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
VKFMIDBNCVVWTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(NC1=O)(C)C |
Origin of Product |
United States |
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